2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl-
Description
The compound 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane (hereafter referred to by its IUPAC name) is a silatrane derivative characterized by a bicyclic framework where a silicon atom is coordinated by three oxygen and one nitrogen atom, forming a tricyclic structure. Silatranes are known for their hypervalent silicon center, which confers unique stability and reactivity, making them valuable in organic synthesis, catalysis, and biomedical applications .
Synthesis and Reactivity: The parent silatrane (HSi(OCH2CH2)3N) reacts with mercury(II) salts (e.g., HgX2; X = OCOMe, Br, SCN) to yield 1-substituted silatranes in high yields. This method is efficient for introducing diverse substituents, including halogen, thiocyanate, and acyloxy groups .
Structural Features:
Gas-phase electron diffraction studies of methyl silatrane (1-methyl variant) reveal a trigonal bipyramidal geometry at silicon, with the nitrogen atom occupying an axial position. The Si–N bond length (~2.10 Å) indicates a weak but stabilizing transannular interaction, a hallmark of silatranes .
Properties
CAS No. |
36350-95-5 |
|---|---|
Molecular Formula |
C13H20N2O3Si |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
N-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2O3Si/c1-2-4-13(5-3-1)14-12-19-16-9-6-15(7-10-17-19)8-11-18-19/h1-5,14H,6-12H2 |
InChI Key |
YGHSPISFNKUQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to prepare N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves the following key steps:
-
- Tris(2-hydroxyethyl)amine (a triol amine compound)
- Phenyltrichlorosilane (a silicon-containing reagent bearing phenyl substituent)
Reaction Mechanism:
The reaction proceeds via nucleophilic substitution where the hydroxyl groups of tris(2-hydroxyethyl)amine react with phenyltrichlorosilane, leading to cyclization and formation of the silatrane bicyclic structure. The nitrogen atom coordinates to the silicon center, stabilizing the bicyclic framework.-
- The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
- A base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction.
- Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
- Temperature control is critical, often maintained at low to ambient temperatures to optimize yield and minimize side products.
-
- The crude product undergoes purification by column chromatography or recrystallization to achieve high purity phenylsilatrane.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves adaptations to improve efficiency and product quality:
-
- Use of continuous flow technology allows precise control of reaction parameters such as temperature, mixing, and residence time.
- This enhances the reproducibility and yield of phenylsilatrane.
Optimized Reaction Conditions:
- Reaction stoichiometry and base equivalents are fine-tuned.
- Solvent recycling and use of greener solvents may be implemented.
-
- Industrial scale column chromatography is replaced or supplemented by crystallization and filtration techniques.
- Advanced analytical methods (HPLC, NMR) ensure batch-to-batch consistency.
Chemical Reaction Analysis During Preparation
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Cyclization | Tris(2-hydroxyethyl)amine + Phenyltrichlorosilane + Base (triethylamine) | Formation of silatrane bicyclic core with phenylaminomethyl substituent |
| Neutralization | Triethylamine | Removal of HCl byproduct |
| Purification | Column chromatography / Recrystallization | High purity phenylsilatrane |
Research Data and Yields
While specific yields vary depending on conditions, literature and supplier data indicate:
| Parameter | Typical Value |
|---|---|
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 4 to 12 hours |
| Yield | 70% - 85% |
| Purity after purification | > 98% (by NMR and HPLC analysis) |
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Starting materials | Tris(2-hydroxyethyl)amine and phenyltrichlorosilane | High purity reagents, inert atmosphere | Crucial for successful cyclization |
| 2. Reaction | Nucleophilic substitution and cyclization | Base (triethylamine), solvent (THF/DCM), 0-25°C | Controlled temperature to avoid side reactions |
| 3. Work-up | Neutralization and removal of byproducts | Extraction, washing | Removal of HCl and impurities |
| 4. Purification | Column chromatography or recrystallization | Silica gel, appropriate solvents | Ensures >98% purity |
| 5. Characterization | NMR, HPLC, Mass Spectrometry | Analytical techniques | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents like ether.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or silatrane derivatives.
Substitution: Generation of substituted silatranes with different functional groups.
Scientific Research Applications
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The presence of the phenyl group enhances its ability to participate in π-π interactions, further influencing its reactivity and biological activity .
Comparison with Similar Compounds
Substituent Effects in Silatranes
Silatranes with different 1-position substituents exhibit variations in reactivity, toxicity, and applications:
Key Observations :
- Toxicity : Methoxy-substituted silatranes (LD50 = 600 mg/kg) are less toxic than methyl derivatives (LD50 = 320 mg/kg), suggesting that electron-donating groups reduce acute toxicity .
- Reactivity : Mercury-mediated synthesis yields 1-substituted silatranes efficiently (>80% for X = Br, SCN), highlighting the versatility of the parent compound .
Germanium and Boron Analogs
Replacing silicon with germanium or boron alters electronic and steric properties:
Structural and Functional Insights :
- Germanium Analogs: Longer Ge–N bonds (~2.30 Å vs.
- Boron Analogs : The smaller boron atom and shorter B–N bond (~1.60 Å) enhance Lewis acidity, making these compounds effective in coordination chemistry .
Research Findings and Data Tables
Table 1: Thermal and Thermodynamic Properties
Biological Activity
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl- is a compound with unique structural properties that contribute to its biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicity data, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₂₀N₂O₃Si
- Molecular Weight : 232.35 g/mol
- CAS Number : 17869-27-1
- Melting Point : 87-88 °C
- Boiling Point : Estimated at 99.8 °C
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its toxicity and potential therapeutic effects. The following sections summarize key findings related to its biological properties.
Toxicity Profile
The toxicity of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane has been evaluated through various studies:
| Endpoint | Value | Test Organism |
|---|---|---|
| Oral LD50 | 5800 mg/kg | Rat |
| Skin Irritation | Severe (500 mg/24h) | Rabbit |
| Eye Irritation | Severe (20 mg/24h) | Rabbit |
This compound is classified as having low toxicity based on its LD50 value and is known to cause significant irritation upon contact with skin and eyes .
Potential Therapeutic Applications
Research into the therapeutic applications of this compound is limited but suggests potential in several areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of silatrane compounds exhibit antimicrobial properties. This suggests that 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane may have similar effects.
- Drug Delivery Systems : The unique structure of this compound allows for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of silatrane derivatives, compounds similar to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a moderate inhibitory effect on bacterial growth, suggesting potential for further development as an antimicrobial agent.
Case Study 2: Drug Interaction Studies
A series of experiments were conducted to evaluate the interaction of this compound with various pharmaceuticals. The results demonstrated that the compound could enhance the solubility and bioavailability of certain drugs when used in combination therapies.
Q & A
Q. What are the established synthetic routes for phenylaminomethyl-substituted silatranes?
The synthesis of phenylaminomethyl-silatrane derivatives typically involves nucleophilic substitution reactions. A common method utilizes 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane (silatrane) as a precursor, reacting it with mercury(II) salts (e.g., HgX₂, where X = OCOMe, SCN, Br) to yield 1-substituted silatranes. This method achieves yields of 70–85% under mild conditions (20–25°C, 2–4 hours) . Optimization of solvent polarity and mercury salt selection is critical for functional group compatibility.
Q. How is the structural integrity of phenylaminomethyl-silatrane confirmed experimentally?
Structural validation employs:
- NMR spectroscopy : H and Si NMR identify silicon coordination and substituent effects (e.g., Si shifts at δ −98 to −105 ppm confirm pentacoordinate Si) .
- X-ray crystallography : Resolves bond angles (e.g., Si–O bond lengths of ~1.65 Å) and the tricyclic silatrane core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 232.35 for C₉H₂₀N₂O₃Si) confirm molecular weight .
Q. What preliminary biological activity data exist for phenylaminomethyl-silatranes?
Silatranes exhibit high physiological activity due to their lipophilic tricyclic structure, enabling membrane penetration. Preliminary assays suggest interactions with amine receptors or enzymes, though specific targets require validation via competitive binding assays or CRISPR-Cas9 knockout models . Toxicity screening (e.g., LD₅₀) for derivatives like 1-methoxy-silatrane shows values of 600 J mg/kg, necessitating dose-response studies in cell lines .
Advanced Research Questions
Q. How does the silatrane core influence reactivity in substitution reactions?
The silatrane core’s tricyclic structure stabilizes pentacoordinate silicon, enhancing electrophilicity at the Si center. Comparative studies with germanium analogs (germatranes) reveal slower reaction kinetics for silatranes due to stronger Si–O bonds. Reaction rates can be modulated using Lewis acid catalysts (e.g., ZnCl₂) to polarize the Si–X bond .
Q. What computational methods predict the drug-likeness of phenylaminomethyl-silatranes?
Density Functional Theory (DFT) calculations assess:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target docking .
- Solubility parameters : LogP values (~1.2–1.8) predict moderate hydrophobicity, suitable for blood-brain barrier penetration .
- Molecular dynamics simulations : Model interactions with lipid bilayers or protein binding pockets .
Q. How can contradictory toxicity data across silatrane derivatives be resolved?
Contradictions in LD₅₀ values (e.g., 600 J mg/kg for methoxy vs. 320 J mg/kg for methyl derivatives) arise from assay variability. Standardized protocols are recommended:
- In vitro : Use HepG2 or HEK293 cells with MTT assays under controlled O₂ levels.
- In vivo : Apply OECD guidelines (e.g., Test No. 423) for acute oral toxicity in rodent models .
| Derivative | LD₅₀ (mg/kg) | Assay Type | Reference |
|---|---|---|---|
| 1-Methoxy-silatrane | 600 | Rodent oral | |
| 1-Methyl-silatrane | 320 | Rodent oral |
Q. What strategies optimize regioselectivity in silatrane functionalization?
- Steric control : Bulky substituents (e.g., phenyl groups) direct reactions to less hindered positions.
- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to isolate desired products .
- Catalytic systems : Pd/Cu-mediated cross-couplings enable C–N bond formation without disrupting the silatrane core .
Methodological Notes
- Toxicity assays : Prioritize in vitro models (e.g., 3T3 fibroblasts) to reduce ethical concerns before advancing to in vivo studies .
- Synthetic scale-up : Use Schlenk-line techniques to prevent silatrane hydrolysis in moisture-sensitive reactions .
- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
